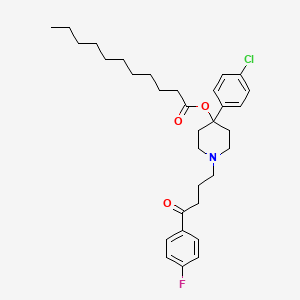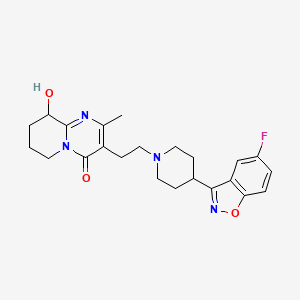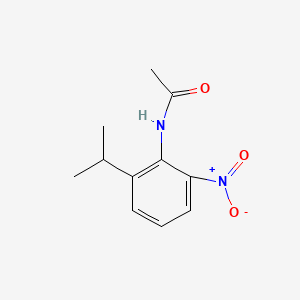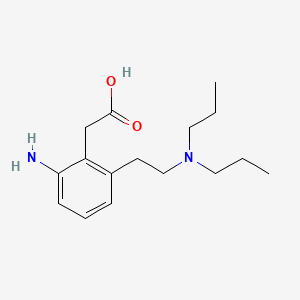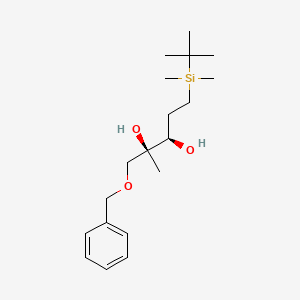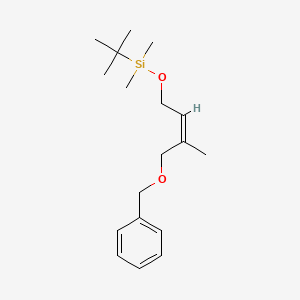![molecular formula C13H13NO5 B584467 (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 CAS No. 1346617-23-9](/img/no-structure.png)
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione” is a key intermediate in the synthesis of Irinotecan and Camptothecin analogs . It is also a key intermediate for the synthesis of a series of (20S)-camptothecin analogues .
Synthesis Analysis
This compound is commercially available and can be synthesized from citrazinic acid in four steps .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO5 . It has an average mass of 263.246 Da and a monoisotopic mass of 263.079376 Da .Chemical Reactions Analysis
The compound is used as a key intermediate in the synthesis of Irinotecan and Camptothecin analogs .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 666.6±55.0 °C at 760 mmHg, and a flash point of 357.0±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . The compound has a polar surface area of 84 Å2 and a molar volume of 174.9±5.0 cm3 .Applications De Recherche Scientifique
Importance of Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, such as those related to pyranopyrimidine and indolizine derivatives, are pivotal in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds serve as key precursors for developing various pharmaceuticals, highlighting their significance in drug discovery and development processes.
For instance, the paper by Parmar, Vala, and Patel (2023) emphasizes the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, showcasing the wide range of applicability and the challenges in developing these core structures due to their complex structural existence. Such insights underscore the relevance of exploring and understanding the synthesis pathways and applications of heterocyclic compounds, including those structurally related to the queried compound (Parmar, Vala, & Patel, 2023).
Synthesis and Applications of Related Heterocyclic Compounds
The review on the synthesis of indolizine derivatives by Hui et al. (2021) provides a comprehensive overview of the current and latest synthetic strategies using radical species or intermediates. This indicates the potential biological activities of indolizine derivatives and their use as organic fluorescent molecules for biological and material applications, suggesting a parallel in research and application potential for the compound (Hui, Ma, Zhao, & Cao, 2021).
Mécanisme D'action
Target of Action
The primary targets of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 are currently unknown. This compound is a derivative of indolizine, a nitrogen-containing heterocycle . Some indolizine derivatives have been found to exhibit a variety of biological activities, including as potential inhibitors of vascular endothelial growth factor (VEGF) and for neuropilin-1 (NRP1) synergy .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indolizine derivatives .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 involves the condensation of a substituted pyrrole with a substituted indole followed by cyclization and oxidation steps to form the final compound.", "Starting Materials": [ "4-Ethyl-2,3-dihydro-1H-pyrrole-d5", "2,3-Dimethyl-1H-indole-d5", "Acetic anhydride", "P-Toluenesulfonic acid", "Sodium bicarbonate", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethanol", "Dichloromethane" ], "Reaction": [ "Step 1: Condensation of 4-Ethyl-2,3-dihydro-1H-pyrrole-d5 with 2,3-Dimethyl-1H-indole-d5 in the presence of acetic anhydride and p-toluenesulfonic acid to form the intermediate 4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-d5.", "Step 2: Cyclization of the intermediate in the presence of sodium bicarbonate and methanol to form the intermediate (4S)-4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6-dione-d5.", "Step 3: Oxidation of the intermediate with hydrogen peroxide in the presence of sodium hydroxide to form the final compound (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5.", "Step 4: Purification of the final compound using ethanol and dichloromethane to obtain the pure product." ] } | |
Numéro CAS |
1346617-23-9 |
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
268.28 |
Nom IUPAC |
(4S)-4-hydroxy-4-(1,1,2,2,2-pentadeuterioethyl)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1/i1D3,2D2 |
Clé InChI |
IGKWOGMVAOYVSJ-LZEHPYLUSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Synonymes |
(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5; (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate](/img/structure/B584390.png)
